molecular formula C6H12N2O B6279518 N-methyl-2-[(prop-2-en-1-yl)amino]acetamide CAS No. 1020993-88-7

N-methyl-2-[(prop-2-en-1-yl)amino]acetamide

Cat. No. B6279518
CAS RN: 1020993-88-7
M. Wt: 128.2
InChI Key:
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Description

N-methyl-2-[(prop-2-en-1-yl)amino]acetamide, also known as N-methyl-2-propen-1-ylaminoacetamide, is an organic compound with the molecular formula C4H9NO2. It is a white, solid compound that is slightly soluble in water. N-methyl-2-[(prop-2-en-1-yl)amino]acetamide is used in a variety of scientific research applications, including as a reagent in organic synthesis and as a research tool in biochemistry and physiology.

Scientific Research Applications

N-methyl-2-[(prop-2-en-1-yl)amino]acetamide is used in a variety of scientific research applications. It is used as a reagent in organic synthesis, as a research tool in biochemistry and physiology, and as a substrate for enzyme-catalyzed reactions. In addition, it is used as a ligand in coordination chemistry, as a reactant in the synthesis of organic compounds, and as a reagent in the synthesis of pharmaceuticals.

Mechanism of Action

N-methyl-2-[(prop-2-en-1-yl)amino]acetamide is a substrate for enzyme-catalyzed reactions. It is a substrate for the enzyme cytochrome P450, which is involved in the metabolism of drugs and other xenobiotics. Cytochrome P450 catalyzes the oxidation of N-methyl-2-[(prop-2-en-1-yl)amino]acetamide to form N-methyl-2-[(prop-2-en-1-yl)amino]acetamide oxide, which is then further metabolized to form N-methyl-2-[(prop-2-en-1-yl)amino]acetamide sulfoxide and N-methyl-2-[(prop-2-en-1-yl)amino]acetamide sulfone.
Biochemical and Physiological Effects
N-methyl-2-[(prop-2-en-1-yl)amino]acetamide has been shown to have a range of biochemical and physiological effects. It has been shown to inhibit the enzyme cytochrome P450, which can lead to decreased drug metabolism and increased drug toxicity. In addition, N-methyl-2-[(prop-2-en-1-yl)amino]acetamide has been shown to have anti-inflammatory, antioxidant, and anti-cancer effects.

Advantages and Limitations for Lab Experiments

N-methyl-2-[(prop-2-en-1-yl)amino]acetamide is a useful reagent in organic synthesis and a research tool in biochemistry and physiology. It is relatively easy to synthesize and has a wide range of applications. However, it is not very soluble in water, which can limit its use in certain lab experiments. In addition, it can be toxic if it is not handled properly.

Future Directions

The potential future applications of N-methyl-2-[(prop-2-en-1-yl)amino]acetamide are numerous. It could be used as a drug candidate for the treatment of various diseases, including cancer and inflammation. It could also be used as a tool to study the metabolism of drugs and other xenobiotics. In addition, it could be used to develop new synthetic methods for the synthesis of organic compounds. Finally, it could be used to study the mechanism of action of enzymes involved in drug metabolism.

Synthesis Methods

N-methyl-2-[(prop-2-en-1-yl)amino]acetamide can be synthesized via a two-step process. The first step involves the condensation of acrylonitrile with formaldehyde in the presence of a base catalyst, such as sodium hydroxide or potassium hydroxide, to form 2-propen-1-ylformamide. The second step involves the N-methylation of 2-propen-1-ylformamide using dimethyl sulfate or methyl iodide, which yields N-methyl-2-[(prop-2-en-1-yl)amino]acetamide.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for N-methyl-2-[(prop-2-en-1-yl)amino]acetamide involves the reaction of N-methylglycine with propargylamine followed by the addition of acetic anhydride and then reduction with sodium borohydride.", "Starting Materials": [ "N-methylglycine", "propargylamine", "acetic anhydride", "sodium borohydride" ], "Reaction": [ "N-methylglycine is reacted with propargylamine in the presence of a suitable solvent and a catalyst such as triethylamine to form N-methyl-2-propyn-1-amine.", "Acetic anhydride is added to the reaction mixture and the resulting N-methyl-2-propyn-1-amine acetate is formed.", "The N-methyl-2-propyn-1-amine acetate is then reduced with sodium borohydride to form N-methyl-2-[(prop-2-en-1-yl)amino]acetamide." ] }

CAS RN

1020993-88-7

Product Name

N-methyl-2-[(prop-2-en-1-yl)amino]acetamide

Molecular Formula

C6H12N2O

Molecular Weight

128.2

Purity

95

Origin of Product

United States

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